molecular formula C6H8F3NO2 B15301463 (5R)-5-Trifluoromethyl-L-proline

(5R)-5-Trifluoromethyl-L-proline

Cat. No.: B15301463
M. Wt: 183.13 g/mol
InChI Key: SWUGLMJWGYDVDN-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, the synthesis can involve multiple steps including protection, functional group interconversion, and introduction of the trifluoromethyl group.

  • Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry.

  • Trifluoromethylation Reactions: Various methods such as Umemoto's reagents, trifluoromethyl phenyl sulfone, or radical trifluoromethylation can be employed to introduce the trifluoromethyl group.

Industrial Production Methods:

  • Batch Production: Typically involves the use of large reactors and controlled reaction conditions to ensure consistency and purity.

  • Continuous Flow Chemistry: Offers advantages in terms of scalability and efficiency, with precise control over reaction parameters.

Types of Reactions:

  • Oxidation: Conversion of the pyrrolidine ring to pyrrolidone.

  • Reduction: Reduction of the carboxylic acid group to alcohols or amines.

  • Substitution Reactions: Replacement of the trifluoromethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium(VI) compounds.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or borane.

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Pyrrolidone derivatives.

  • Reduction: Alcohols, amines, or other reduced forms.

  • Substitution: Various substituted pyrrolidines.

Scientific Research Applications

(2S,5R)-5-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the production of agrochemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: Binding to enzymes, receptors, or other biological macromolecules.

  • Pathways Involved: Involvement in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

  • Pyrrolidine-2-carboxylic acid: Lacks the trifluoromethyl group.

  • Trifluoromethylated Pyrrolidines: Other trifluoromethylated derivatives with different substitution patterns.

Uniqueness:

  • The presence of the trifluoromethyl group enhances the compound's stability and biological activity compared to its non-fluorinated counterparts.

This compound's unique properties and versatile applications make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

(2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4+/m0/s1

InChI Key

SWUGLMJWGYDVDN-IUYQGCFVSA-N

Isomeric SMILES

C1C[C@@H](N[C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(NC1C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.